molecular formula C23H22N4O3S B2909790 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1242907-26-1

3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2909790
CAS No.: 1242907-26-1
M. Wt: 434.51
InChI Key: NPIWOOLPFNTBAZ-UHFFFAOYSA-N
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Description

3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for the survival, activation, and proliferation of B-cells. As such, this compound is a valuable pharmacological tool for investigating B-cell-mediated pathologies. Its primary research applications are in the fields of autoimmune diseases, such as rheumatoid arthritis and lupus, and in B-cell malignancies like chronic lymphocytic leukemia. Researchers utilize this inhibitor to elucidate the specific role of BTK in disease models, to study signal transduction dynamics, and to evaluate potential therapeutic strategies targeting B-cell pathways. This product is intended for research applications in vitro and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14-8-9-17(12-15(14)2)20(28)16(3)31-23-25-24-21-22(29)26(10-11-27(21)23)18-6-5-7-19(13-18)30-4/h5-13,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIWOOLPFNTBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives, methoxyphenyl derivatives, and triazolopyrazine precursors. The key steps in the synthesis may involve:

    Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxoethylthio Group: This step may involve nucleophilic substitution reactions using thiol reagents.

    Substitution with Dimethylphenyl and Methoxyphenyl Groups: These steps can be carried out using electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Controlled Reaction Conditions: Such as temperature, pressure, and pH.

    Purification Techniques: Including crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Affecting the transcription and translation of genes.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of Triazolopyrazinone Derivatives

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Features (¹H NMR)
Target Compound () 3: [1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl; 7: 3-methoxyphenyl C₃₀H₂₇N₅O₃S 561.64 Not reported in evidence. Typical triazolopyrazinone protons: H-5 (δ 7.15–7.28 ppm), H-6 (δ 7.50–7.59 ppm) inferred from .
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-triazolo[4,3-a]pyrazin-3(2H)-one () 8: 2-ethylphenylsulfanyl; 2: 2-oxoethyl-piperazinyl C₂₅H₂₅FN₆O₂S 492.57 Aromatic protons (δ 6.72–7.74 ppm), ethyl group (δ 1.42 ppm, triplet) .
3-{[(2-Chlorophenyl)methyl]sulfanyl}-5-methyl-triazolo[4,3-a]pyrimidin-7-one () 3: (2-chlorophenyl)methylsulfanyl; 5: methyl C₁₃H₁₁ClN₄OS 306.77 Chlorophenyl protons (δ 7.33–7.43 ppm), methyl group (δ 2.17 ppm) .
3-Substituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones (General Class, ) Variable substituents at positions 3 and 7 Variable Variable H-5 (δ 7.15–7.28 ppm, doublet), H-6 (δ 7.50–7.59 ppm, doublet) .

Functional Group Impact on Physicochemical Properties

Sulfanyl Linkers :

  • The target compound’s 3-substituent includes a sulfanyl group connected to a branched ketone (1-oxopropan-2-yl), enhancing steric bulk compared to simpler sulfanyl derivatives like the 2-chlorophenylmethylsulfanyl group in . This may reduce solubility but improve binding affinity in hydrophobic pockets .
  • In , the sulfanyl group at position 8 is attached to a 2-ethylphenyl group, demonstrating how positional isomerism affects electronic properties.

Aromatic Substituents :

  • The 3-methoxyphenyl group at position 7 in the target compound introduces electron-donating methoxy groups, contrasting with the 4-fluorophenyl group in , which is electron-withdrawing. Such differences influence π-π stacking interactions and metabolic stability .

Computational Similarity Analysis

  • Using Tanimoto coefficients (), the target compound shows moderate similarity (~60–70%) to other triazolopyrazinones, driven by shared core structures. However, low similarity (<40%) to non-triazolopyrazinone heterocycles (e.g., pyrrolo-thiazolopyrimidines in ) underscores the importance of core scaffold conservation .

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